An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate
An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-2,2-dimethylbut-3-enoate, bearing the CAS Number 56663-74-2, is a halogenated unsaturated ester. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—a vinyl chloride and a methyl ester—suggest its potential as a versatile intermediate in organic synthesis. Vinyl chlorides are a valuable class of organohalides, known for their distinct reactivity and role as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the compound, including its predicted properties, a plausible synthetic route, expected analytical data, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.
Compound Profile
Below is a table summarizing the key identifiers and predicted physicochemical properties of Methyl 3-chloro-2,2-dimethylbut-3-enoate.
| Property | Value |
| CAS Number | 56663-74-2 |
| Molecular Formula | C₇H₁₁ClO₂ |
| Molecular Weight | 162.61 g/mol |
| IUPAC Name | Methyl 3-chloro-2,2-dimethylbut-3-enoate |
| Canonical SMILES | CC(C)(C(=O)OC)C(=C)Cl |
| Physical State | Predicted to be a liquid at room temperature |
| Boiling Point | Estimated to be in the range of 150-180 °C |
| Solubility | Expected to be soluble in common organic solvents |
Proposed Synthesis
The conversion of the ketone functionality to a vinyl chloride can be achieved using a variety of reagents, with phosphorus pentachloride (PCl₅) being a classic and effective choice.[1][2][3]
Experimental Protocol: Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate
Reaction Scheme:
A plausible synthetic workflow.
Materials:
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Methyl 3,3-dimethyl-4-oxobutanoate
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Phosphorus pentachloride (PCl₅)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3,3-dimethyl-4-oxobutanoate (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus pentachloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel. Control the addition rate to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 3-chloro-2,2-dimethylbut-3-enoate.
Reactivity and Potential Applications
The reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate is dictated by the vinyl chloride and ester functional groups. Vinyl chlorides are versatile intermediates in a variety of carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[6] This reactivity allows for the introduction of a wide range of substituents at the chlorinated carbon, making this compound a potentially valuable building block in the synthesis of more complex molecules.
Potential synthetic utility.
Given the prevalence of substituted alkenes in bioactive molecules, Methyl 3-chloro-2,2-dimethylbut-3-enoate could serve as a key intermediate in the development of novel therapeutic agents and agrochemicals. The gem-dimethyl group adjacent to the ester functionality can impart steric hindrance, potentially influencing the regioselectivity of subsequent reactions and the conformational properties of the final products.
Predicted Analytical Profile
As no experimental spectroscopic data for Methyl 3-chloro-2,2-dimethylbut-3-enoate is readily available, the following is a prediction based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3-5.8 | Singlet | 1H | =CH (cis to Cl) |
| ~5.1-5.5 | Singlet | 1H | =CH (trans to Cl) |
| ~3.7 | Singlet | 3H | -OCH₃ |
| ~1.3 | Singlet | 6H | -C(CH₃)₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Ester carbonyl) |
| ~140 | =CCl |
| ~115 | =CH₂ |
| ~52 | -OCH₃ |
| ~45 | -C(CH₃)₂ |
| ~25 | -C(CH₃)₂ |
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162, with a characteristic M+2 isotope peak at m/z 164 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Common fragmentation patterns would likely include the loss of a methoxy group (-OCH₃, m/z 31) and a carbomethoxy group (-COOCH₃, m/z 59).
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 3-chloro-2,2-dimethylbut-3-enoate is not available, the safety precautions should be based on those for similar chlorinated organic compounds and unsaturated esters.
-
General Handling: Use only under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Fire Safety: The compound is likely flammable. Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[1]
Conclusion
Methyl 3-chloro-2,2-dimethylbut-3-enoate, while not extensively studied, represents a potentially valuable and versatile building block for organic synthesis. Its synthesis can be plausibly achieved from readily available starting materials using established methodologies for the conversion of ketones to vinyl chlorides. The presence of the reactive vinyl chloride moiety opens up numerous possibilities for further functionalization through cross-coupling reactions, making it an attractive intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. The predictive analytical data provided in this guide should aid in its identification and characterization. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
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Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]
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Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PMC, 12766174. [Link]
-
Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8885–8891. [Link]
-
Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Request PDF. [Link]
-
Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Abarbri, M., & Thibonnet, J. (2014). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. Request PDF. [Link]
Sources
- 1. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]
- 2. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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